trans-3-(Cbz-amino)cyclobutanecarboxylic acid
Overview
Description
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a cyclic amino acid derivative with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.27 g/mol . This compound is characterized by the presence of a cyclobutane ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid functional group . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Cbz-amino)cyclobutanecarboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of the cyclobutane ring.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.
Biology:
Enzyme Inhibitors: Used in the design and synthesis of enzyme inhibitors.
Peptide Synthesis: Incorporated into peptides to study protein interactions and functions.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
Material Science: Used in the synthesis of materials with specific structural and functional properties.
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The Cbz group provides steric protection and can be removed under specific conditions to expose the amino group for further reactions .
Comparison with Similar Compounds
trans-3-Aminocyclobutanecarboxylic acid: Lacks the Cbz protection group.
cis-3-(Cbz-amino)cyclobutanecarboxylic acid: Differs in the stereochemistry of the cyclobutane ring.
trans-4-(Cbz-amino)cyclobutanecarboxylic acid: Differs in the position of the amino group on the cyclobutane ring.
Uniqueness:
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of the Cbz protection group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 | |
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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